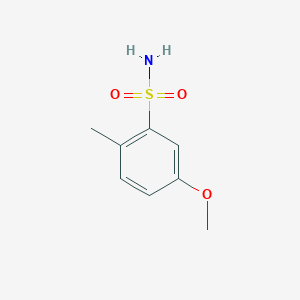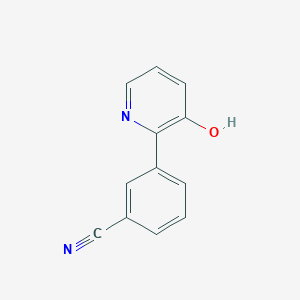
2-(2-Methylphenyl)pyridin-3-ol
説明
“2-(2-Methylphenyl)pyridin-3-ol” is a chemical compound that contains a pyridine ring, which is a nitrogen-containing heterocycle . The compound also contains a methylphenyl group and a hydroxyl group . The exact properties and applications of this specific compound are not widely documented in the literature.
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of pyrrolidine rings . Pyrrolidine rings are five-membered nitrogen heterocycles that are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyridine ring, a methylphenyl group, and a hydroxyl group . The exact structure would depend on the spatial orientation of these groups .科学的研究の応用
Synthesis of Heterocyclic Compounds 2-(2-Methylphenyl)pyridin-3-ol is used in the synthesis of various heterocyclic compounds. A study demonstrated the conversion of β-(lithiomethyl)azines with nitriles to form pyrrolo-pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines, which have widespread applications in pharmaceuticals and agrochemicals (Davis, Wakefield, & Wardell, 1992).
Development of Metabotropic Glutamate Receptor Antagonists The compound and its derivatives have been explored for developing selective metabotropic glutamate receptor antagonists. These antagonists, such as 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, have potential applications in treating various neurological disorders (Cosford et al., 2003).
Biotechnological Applications The compound's derivatives, such as pyridinols and pyridinamines, are important intermediates in the chemical industry. They are used in synthesizing pharmaceutical products and as building blocks for polymers with unique physical properties. Burkholderia sp. MAK1, a bacterium, was found to effectively convert various methylpyridines into N-oxides, demonstrating the biotechnological potential of these compounds (Stankevičiūtė et al., 2016).
Corrosion Inhibition Pyridine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This application is significant in industrial processes where corrosion resistance is crucial (Ansari, Quraishi, & Singh, 2015).
Organic Light-Emitting Diodes (OLEDs) The derivatives of this compound, such as pyrazol-pyridine ligands, have been used in the development of orange-red iridium(III) complexes for OLEDs. These materials demonstrate high efficiency and are crucial for advancing OLED technology (Su et al., 2021).
Sensing and Detection Compounds based on the pyridine-pyridone scaffold, including derivatives of this compound, have been developed as fluorescent sensors for metal ions like Zn2+. These sensors are important in biological and environmental monitoring (Hagimori et al., 2011).
Pharmaceutical Research Derivatives of this compound have been investigated for their potential as organocatalysts in asymmetric Michael addition reactions. These reactions are fundamental in the synthesis of various pharmaceutical compounds (Yan-fang, 2008).
将来の方向性
The future directions for research on “2-(2-Methylphenyl)pyridin-3-ol” could involve further exploration of its synthesis, properties, and potential applications. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” and similar compounds could have potential applications in drug discovery .
特性
IUPAC Name |
2-(2-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)12-11(14)7-4-8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNRQAGSTOVAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682512 | |
| Record name | 2-(2-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-71-1 | |
| Record name | 2-(2-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3095059.png)







